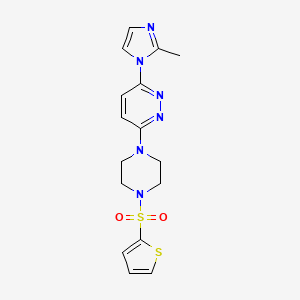

![molecular formula C16H19N3O2S B2734868 2-Methyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine CAS No. 484694-53-3](/img/structure/B2734868.png)

2-Methyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

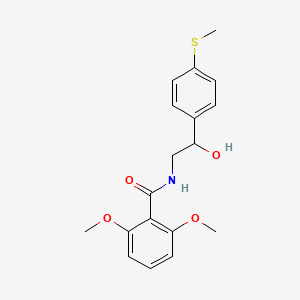

The compound “2-Methyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine” is a derivative of oxadiazole, a heterocyclic compound. Oxadiazole is a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazoles are known for their broad range of chemical and biological properties and are important synthons in the development of new drugs . They show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The yield of the synthesis process can be quite high, with some processes reporting a yield of 92% .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectral techniques such as FT-IR, LCMS, and NMR . For instance, the 1H NMR spectrum of a similar compound showed peaks at δ 3.86 (d, 2H, NH2), 5.09 (s, 2H, OCH2), 8.46 (t, 1H, NH), 6.81–7.85 (m, 9H, Ar–H) .Chemical Reactions Analysis

Oxadiazoles undergo various chemical reactions due to their unique structure. For instance, they can undergo an annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the melting point of a similar compound was found to be 115–117 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Compounds bearing the 1,3,4-oxadiazole moiety, closely related to 2-Methyl-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown moderate to significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds in the development of new antimicrobial agents (Khalid et al., 2016).

Anticancer Properties

Another area of interest is the compound's anticancer potential. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which share a structural resemblance to the queried compound, have been synthesized and evaluated for their anticancer properties. Some derivatives exhibited potent anticancer activity, suggesting that modifications of the piperidine and 1,3,4-oxadiazole structures could lead to effective cancer therapies (Rehman et al., 2018).

Tuberculostatic Activity

Derivatives of 1,3,4-oxadiazole and piperazine, related to the parent compound, have been explored for their tuberculostatic activity. These studies have provided insights into the compound's potential to inhibit Mycobacterium tuberculosis growth, offering a promising approach to treating tuberculosis (Foks et al., 2004).

Antimicrobial and Antifungal Evaluation

Novel derivatives incorporating the 1,3,4-oxadiazole and piperidine units have been synthesized and assessed for their antimicrobial and antifungal activities. These compounds have shown significant efficacy against a variety of bacterial and fungal strains, underscoring their potential in addressing infectious diseases (Vankadari et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Research has also delved into the enzyme inhibition capabilities of 1,3,4-oxadiazole derivatives. These compounds have been screened for their ability to inhibit enzymes like butyrylcholinesterase, which is relevant in the context of diseases like Alzheimer's, indicating their potential therapeutic applications (Khalid et al., 2016).

Wirkmechanismus

The mechanism of action of oxadiazole derivatives often involves their interaction with various biological targets. For instance, they have been found to inhibit various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase, and many of the proteins that contribute to cancer cell proliferation .

Zukünftige Richtungen

The future directions in the research of oxadiazole derivatives involve the development of novel 1,3,4-oxadiazole-based drugs. Structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds .

Eigenschaften

IUPAC Name |

1-(2-methylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-12-7-5-6-10-19(12)14(20)11-22-16-18-17-15(21-16)13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSGBONYBAHMHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2734786.png)

![2-Chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N-methylacetamide](/img/structure/B2734791.png)

![4-({4-oxo-3H,4H-thieno[3,2-d][1,2,3]triazin-3-yl}methyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2734792.png)

![N-[4-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2734794.png)

![6-(4-nitrophenyl)-3-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2734795.png)

![2-[[1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2734797.png)

![2-{3-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]phenoxy}pyrazine](/img/structure/B2734798.png)

![2-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B2734802.png)

![N-benzyl-2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)